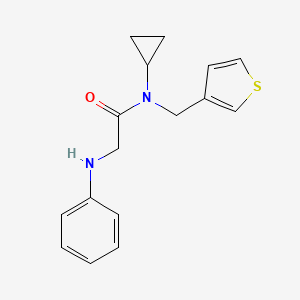
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid, also known as CCMP, is a synthetic amino acid derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas, including drug development and protein engineering. In
Mécanisme D'action
The mechanism of action of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid is not fully understood, but studies have shown that it can interact with various cellular targets, including enzymes and receptors. 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately cell death. Additionally, 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has been shown to bind to specific receptors, leading to downstream signaling events that can impact cellular function.
Biochemical and Physiological Effects:
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid can inhibit the growth of cancer cells and bacteria, suggesting potential applications in cancer therapy and antibiotic development. 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has also been shown to improve the stability and activity of enzymes, making it a valuable tool in protein engineering.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid offers several advantages for lab experiments, including its high purity and stability, as well as its ability to interact with a range of cellular targets. However, 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid also has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for research on 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid. One area of interest is the development of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid-based drugs for the treatment of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid and its interactions with cellular targets. Finally, there is potential for 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid to be used in the development of novel protein-based materials and biocatalysts.
Méthodes De Synthèse
The synthesis of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid involves a multistep process that starts with the reaction of cyclohex-3-ene-1-carbonyl chloride with 2-methylpropanoic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid. This synthetic route has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has been widely used in scientific research due to its unique chemical structure and properties. One of the primary applications of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid is in drug development, where it has been shown to exhibit promising activity against a range of diseases, including cancer and bacterial infections. 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has also been used in protein engineering to modify the properties of enzymes and other proteins, leading to improved catalytic activity and stability.
Propriétés
IUPAC Name |
2-(cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNESUDNSTOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohex-3-ene-1-carboxamido)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)

![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![2-[propyl(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7587180.png)
![4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)


![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7587235.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587241.png)